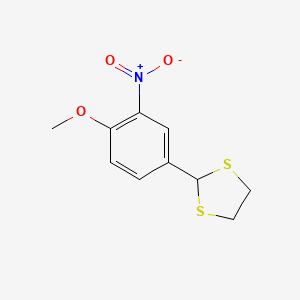

2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

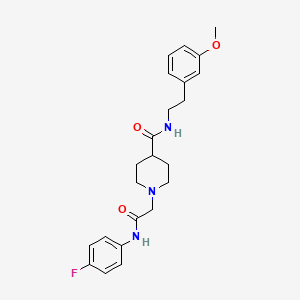

The compound “2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane” is likely to be an organic compound containing a dithiolane ring, which is a five-membered ring containing two sulfur atoms, and two carbon atoms. The “4-Methoxy-3-nitrophenyl” part suggests the presence of a phenyl (benzene) ring with a methoxy (-OCH3) group at the 4th position and a nitro (-NO2) group at the 3rd position .

Molecular Structure Analysis

The molecular structure would consist of a dithiolane ring attached to a 4-methoxy-3-nitrophenyl moiety. The exact 3D structure would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating methoxy group on the phenyl ring. The dithiolane ring could potentially be involved in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure and stereochemistry of the compound. Properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .Scientific Research Applications

Nitrated Phenols in the Atmosphere

Nitrophenols, including compounds structurally related to 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane, are significant in environmental chemistry due to their formation through atmospheric reactions and their roles in air pollution and human health impacts. These compounds are produced via direct emissions from combustion processes and secondary formation in the atmosphere, involving complex interactions with other atmospheric constituents (Harrison et al., 2005).

Photosensitive Protecting Groups in Synthetic Chemistry

The use of photosensitive protecting groups, including nitrophenyl derivatives, in synthetic chemistry allows for precise control over the synthesis and modification of complex molecules. Such groups enable the selective protection and deprotection of functional groups in response to light, facilitating the construction of molecules with intricate architectures (Amit et al., 1974).

Lawesson's Reagent in Macrocyclic Natural Product Synthesis

Lawesson's reagent, containing sulfur elements, is pivotal in synthesizing macrocyclic natural products, demonstrating the importance of sulfur-containing compounds in medicinal chemistry. This reagent is utilized for thionation, transforming carbonyl groups into thiocarbonyls, highlighting the chemical versatility and applications of sulfur-containing compounds like dithiolanes (Larik et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(4-methoxy-3-nitrophenyl)-1,3-dithiolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S2/c1-14-9-3-2-7(6-8(9)11(12)13)10-15-4-5-16-10/h2-3,6,10H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWIVIIHYBRSSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2SCCS2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Methylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2534731.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2534736.png)

![N-[1-(1H-1,2,4-Triazol-5-yl)cyclobutyl]prop-2-enamide](/img/structure/B2534740.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2534744.png)

![2-[[3-(4-Bromophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2534745.png)

![propyl 2-[[3,5-dicyano-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate](/img/structure/B2534749.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2534751.png)

![3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2534752.png)

![4-[4-(2-Methoxyethyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2534753.png)